5-Carbamoyl-3-methylthiophene-2-carboxylic acid
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Overview
Description
5-Carbamoyl-3-methylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a carbamoyl group (–CONH2) at the 5-position and a carboxylic acid group (–COOH) at the 2-position, with a methyl group (–CH3) at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-3-methylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fiesselmann synthesis is a well-known method for preparing thiophene derivatives. This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-Carbamoyl-3-methylthiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Carbamoyl-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the carbamoyl and carboxylic acid groups allows for hydrogen bonding and other interactions with biological molecules, influencing pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the carbamoyl and methyl groups, making it less versatile in certain applications.
3-Methylthiophene-2-carboxylic acid:
5-Borono-3-methylthiophene-2-carboxylic acid: Contains a boronic acid group, which can be used in Suzuki-Miyaura coupling reactions.
Uniqueness
5-Carbamoyl-3-methylthiophene-2-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H7NO3S |
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Molecular Weight |
185.20 g/mol |
IUPAC Name |
5-carbamoyl-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3S/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
GEZUTEGISSEQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N)C(=O)O |
Origin of Product |
United States |
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